1-Methoxymethoxy-3-nitro-benzene
Description
Historical Context and Evolution of Research in Protected Phenols and Nitroaromatics
The use of protecting groups is a fundamental concept in organic synthesis, enabling chemists to selectively mask reactive functional groups while other parts of a molecule are being modified. wikipedia.orgcem.com Phenols, with their acidic hydroxyl group, often require protection to prevent unwanted side reactions. cem.com The history of phenol (B47542) protection dates back to the 19th century, with the isolation of pure phenol in 1834 and its structural elucidation in 1842. nih.gov Early methods for protecting phenols were often harsh and lacked selectivity. Over time, a diverse array of protecting groups for phenols has been developed, each with its own specific conditions for introduction and removal. researchgate.net
Simultaneously, the field of nitroaromatic chemistry has a rich history, beginning with the synthesis of nitrobenzene (B124822) in 1834. britannica.com Nitroaromatic compounds are characterized by the presence of one or more nitro groups (–NO2) attached to an aromatic ring. numberanalytics.com These compounds have been extensively studied due to their diverse reactivity and wide-ranging applications in the synthesis of dyes, polymers, and pharmaceuticals. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, making it a key functional group in many chemical transformations. numberanalytics.comwikipedia.org
The convergence of these two areas of research—protected phenols and nitroaromatics—has led to the development of valuable synthetic intermediates like 1-Methoxymethoxy-3-nitro-benzene.
Significance of the Methoxymethyl (MOM) Protecting Group in Strategic Synthesis
The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols in organic synthesis. adichemistry.comchemistrytalk.org It is typically introduced by reacting the alcohol or phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org
The MOM group offers several advantages that make it particularly useful in multi-step syntheses:
Stability: It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as many oxidizing and reducing agents. adichemistry.com It is generally stable in a pH range of 4 to 12. adichemistry.com
Ease of Cleavage: The MOM group is an acetal (B89532) and can be readily removed under acidic conditions, often by treatment with a strong acid like hydrochloric acid in an alcohol solvent. adichemistry.comwikipedia.org This allows for selective deprotection in the presence of other acid-sensitive groups if the conditions are carefully controlled.
The strategic use of the MOM group allows chemists to temporarily mask a hydroxyl functionality, enabling transformations on other parts of the molecule that would otherwise be incompatible with a free hydroxyl group. youtube.com
Role of Nitro Aromatic Systems in Chemical Transformations
Nitro aromatic systems are pivotal in organic synthesis due to the versatile reactivity of the nitro group. The nitro group is a strong electron-withdrawing group, a property that profoundly impacts the reactivity of the aromatic ring to which it is attached. numberanalytics.comnumberanalytics.commdpi.com
Key transformations involving nitro aromatic systems include:
Reduction to Amines: The most common and synthetically valuable reaction of nitroaromatics is their reduction to the corresponding anilines. wikipedia.org This transformation is a cornerstone of many synthetic pathways, as aromatic amines are precursors to a vast array of compounds, including pharmaceuticals and dyes. numberanalytics.com
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of leaving groups at the ortho and para positions. numberanalytics.comwikipedia.org
Electrophilic Aromatic Substitution: The nitro group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions. nih.govlibretexts.org This means that incoming electrophiles will preferentially add to the carbon atoms meta to the nitro group. numberanalytics.com This directing effect is a powerful tool for controlling the regioselectivity of reactions. youtube.com
The diverse reactivity of the nitro group makes nitroaromatic compounds essential building blocks in the synthesis of complex organic molecules. numberanalytics.commdpi.com
Overview of Research Trajectories for this compound as a Building Block
This compound serves as a trifunctional building block, possessing a MOM-protected phenol, a nitro group, and an aromatic ring. This unique combination of functional groups allows for a variety of synthetic manipulations, making it a valuable starting material in the synthesis of more complex molecules.
Research involving this compound often focuses on the sequential or tandem reactions of its functional groups. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of reactions such as acylation, alkylation, or diazotization. The resulting amino group can also direct further electrophilic substitution on the aromatic ring.
Subsequently, the MOM group can be cleaved to reveal the phenolic hydroxyl group. This free phenol can then participate in reactions such as etherification, esterification, or serve as a directing group for further aromatic substitution. The ability to unmask the phenol at a later stage of a synthesis provides a high degree of flexibility.
The strategic manipulation of the functional groups in this compound allows for the construction of a wide range of substituted aromatic compounds with specific substitution patterns that would be difficult to achieve through other synthetic routes.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₉NO₃ | chemicalbook.com |
| Molecular Weight | 167.16 g/mol | chemicalbook.com |
| CAS Number | 1515-83-9 | chemicalbook.com |
| Appearance | Not explicitly stated, but related compounds are solids. | chemsynthesis.comcymitquimica.com |
| Melting Point | Not available for this specific isomer. The related 1-methoxy-3-nitrobenzene has a melting point of 36-38 °C. | chemsynthesis.com |
| Boiling Point | Not available for this specific isomer. The related 1-methoxy-3-nitrobenzene has a boiling point of 258 °C. | chemsynthesis.com |
| Synonyms | Benzene (B151609), 1-(methoxymethyl)-3-nitro- |
Structure
3D Structure
Properties
IUPAC Name |
1-(methoxymethoxy)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQYQOZCWGUZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300871 | |
| Record name | 1-(Methoxymethoxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25458-48-4 | |
| Record name | 1-(Methoxymethoxy)-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25458-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methoxymethoxy)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Mechanistic Investigations of 1 Methoxymethoxy 3 Nitro Benzene
Reactivity of the Nitro Group in 1-Methoxymethoxy-3-nitro-benzene
The nitro group is a powerful modulator of the chemical properties of the benzene (B151609) ring to which it is attached. Its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule, dictating the course of various transformations.
Reduction Pathways to Amines and Derivatives
The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are versatile intermediates. For aromatic nitro compounds like this compound, this reduction can be achieved through several methods.
Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. commonorganicchemistry.com Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are highly effective for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com Raney nickel is another effective catalyst, particularly useful when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C. commonorganicchemistry.com
Metal-Based Reductions: Historically significant and still widely practiced, the reduction of nitroarenes using metals in acidic media is a reliable method. csbsju.edu Common metal reagents include iron (Fe), tin (Sn), and zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comcsbsju.edu The reaction with iron is particularly cost-effective. stackexchange.com Tin(II) chloride (SnCl₂) offers a milder alternative that can be selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.comstackexchange.com Sodium sulfide (B99878) (Na₂S) can also be employed and is sometimes used for the selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.com
It's important to note that while metal hydrides like lithium aluminum hydride (LiAlH₄) are potent reducing agents, they are generally not suitable for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds instead. commonorganicchemistry.com
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Notes |
|---|---|---|
| H₂/Pd/C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| H₂/Raney Ni | Catalytic hydrogenation | Useful alternative to avoid dehalogenation. commonorganicchemistry.com |
| Fe/HCl | Acidic conditions | Cost-effective and widely used. csbsju.edustackexchange.com |
| SnCl₂ | Mild acidic conditions | Offers good chemoselectivity. commonorganicchemistry.comstackexchange.com |
| Zn/Acid | Acidic conditions | Another effective metal-based reduction method. commonorganicchemistry.com |
| Na₂S | - | Can be used for selective reductions. commonorganicchemistry.com |
Role in Electron-Withdrawing Activation of the Aromatic Ring
The nitro group is a strong electron-withdrawing group, a property that arises from both inductive and resonance effects. msu.edulibretexts.orgreddit.com This electron withdrawal has a profound impact on the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution (SNAr) reactions.
The nitro group deactivates the benzene ring towards electrophilic aromatic substitution by withdrawing electron density, making it about a million times less reactive than benzene itself. msu.edulibretexts.org This deactivation is due to the positive charge on the nitrogen atom and the electronegativity of the oxygen atoms, which pull electron density from the ring. assets-servd.hosttardigrade.in
Conversely, this electron deficiency makes the aromatic ring susceptible to attack by nucleophiles. libretexts.orgyoutube.com For nucleophilic aromatic substitution to occur, two main conditions must be met: the presence of a good leaving group and significant deactivation of the ring by electron-withdrawing groups. libretexts.org The nitro group is particularly effective at stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.govlibretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the nitro group through resonance. libretexts.orglibretexts.org In the case of this compound, the nitro group is meta to the methoxymethoxy group, which would influence the regioselectivity of any potential nucleophilic aromatic substitution reactions.
Photochemical Reactions of Nitroaromatic Ethers
Nitroaromatic compounds exhibit unique photochemical properties. rsc.org Upon absorption of light, they can undergo various reactions, including photoreduction and photosubstitution. researchgate.netkyushu-u.ac.jp The presence of oxygen-centered non-bonding orbitals in the nitro group facilitates rapid intersystem crossing from the singlet excited state to the triplet state. rsc.org
In the presence of suitable hydrogen donors, such as isopropanol (B130326), photoreduction of the nitro group can occur. kyushu-u.ac.jp Furthermore, some nitroaromatic compounds can undergo a distinctive photodissociation to release nitric oxide (NO) through a complex series of rearrangements. rsc.org The direct photolysis of nitroaromatics in aqueous solutions can lead to the formation of various intermediates, including nitrophenols and nitrosobenzene, and can result in the cleavage of the nitro group to form nitrite (B80452) and nitrate (B79036) ions. nih.gov The mechanism for the degradation of nitrobenzene (B124822) has been suggested to primarily involve a nitro-nitrite intramolecular rearrangement. nih.gov For nitroaromatic ethers specifically, irradiation with UV light can lead to reactions with nucleophiles, displacing either the nitro group or the nitrophenyl group. kyushu-u.ac.jp
Transformations and Cleavage of the Methoxymethyl (MOM) Ether
The methoxymethyl (MOM) ether is a common protecting group for alcohols in organic synthesis due to its stability under a range of conditions. youtube.comadichemistry.com However, its cleavage is a crucial step in many synthetic sequences.
Acid-Catalyzed Deprotection Mechanisms
The MOM group, being an acetal (B89532), is susceptible to cleavage under acidic conditions. adichemistry.com The general mechanism for the acidic cleavage of ethers involves the initial protonation of the ether oxygen by a strong acid. masterorganicchemistry.comkhanacademy.orglibretexts.org This protonation converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, the cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. masterorganicchemistry.comlibretexts.org For primary ethers, the Sₙ2 pathway is dominant, where a nucleophile attacks the carbon atom, displacing the leaving group. masterorganicchemistry.com
The deprotection of MOM ethers can be achieved by refluxing in methanol (B129727) with a trace amount of concentrated hydrochloric acid. adichemistry.com Other acidic conditions can also be employed for its removal. adichemistry.com
Lewis Acid-Mediated Cleavage
Lewis acids provide an alternative and often milder method for the cleavage of MOM ethers. wikipedia.org A variety of Lewis acids can be used for this purpose. wikipedia.org For instance, trimethylsilyl (B98337) bromide (TMSBr) and trimethylsilyl iodide (TMSI) are effective reagents for the mild cleavage of MOM ethers. pitt.edu These silyl (B83357) Lewis acids are valuable for selective deprotection under non-harsh conditions. masterorganicchemistry.commasterorganicchemistry.com
Magnesium bromide (MgBr₂) has also been utilized for the deprotection of MOM ethers. thieme-connect.deorgsyn.org Additionally, zinc(II) salts have been shown to catalyze the deprotection of MOM ethers. For example, zinc triflate (Zn(OTf)₂) in isopropanol can effectively cleave MOM ethers upon refluxing. researchgate.net Research has also shown that trialkylsilyl triflates, in the presence of 2,2′-bipyridyl, can facilitate the chemoselective transformation of aromatic MOM ethers. acs.org
Table 2: Reagents for the Cleavage of Methoxymethyl (MOM) Ethers
| Reagent Type | Specific Reagent(s) | Conditions | Notes |
|---|---|---|---|
| Brønsted Acid | HCl in Methanol | Reflux | Common and effective method. adichemistry.com |
| Lewis Acid | Trimethylsilyl bromide (TMSBr) | Mild | Allows for selective deprotection. masterorganicchemistry.commasterorganicchemistry.com |
| Lewis Acid | Trimethylsilyl iodide (TMSI) | Mild | Another effective silyl-based reagent. pitt.edumdma.ch |
| Lewis Acid | Magnesium bromide (MgBr₂) | - | Used for MOM ether cleavage. thieme-connect.deorgsyn.org |
| Lewis Acid | Zinc triflate (Zn(OTf)₂) | Reflux in isopropanol | Catalytic cleavage. researchgate.net |
Chemoselective Deprotection Strategies in the Presence of Other Functional Groups
The methoxymethyl (MOM) ether in this compound serves as a protecting group for the phenolic hydroxyl function. Its removal, especially in the presence of a sensitive functional group like the nitro group, requires carefully chosen, chemoselective methods to avoid unwanted side reactions. The stability of the MOM group is pH-dependent; it is generally stable in basic and weakly acidic conditions (pH 4-12) but is cleaved by strong acids. adichemistry.com
Several modern reagents have been developed for the mild and selective deprotection of phenolic MOM ethers. One effective method involves the use of trimethylsilyl triflate (TMSOTf) in conjunction with 2,2′-bipyridyl. acs.orgrsc.org This system allows for the deprotection of aromatic MOM ethers under non-acidic conditions. Research has shown that while substrates with electron-donating groups react quickly, those with electron-withdrawing groups, such as the nitro group in this compound, require longer reaction times or heating to achieve high yields. acs.org The likely mechanism involves the formation of a complex between TMSOTf and 2,2'-bipyridyl, which facilitates the cleavage of the MOM ether. acs.org
Another strategy employs a catalytic amount of carbon tetrabromide (CBr₄) in refluxing isopropanol. researchgate.net This method has demonstrated good tolerance for a variety of functional groups, including esters, ketones, and nitro groups, making it a suitable option for the deprotection of this compound. researchgate.net Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, have also been used for the chemoselective cleavage of phenolic MOM ethers at room temperature, offering the advantage of simple workup and catalyst removal. organic-chemistry.org
Table 1: Selected Reagents for Chemoselective Deprotection of Aromatic MOM Ethers
| Reagent System | Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| TMSOTf / 2,2′-bipyridyl | CH₃CN, 0 °C to RT/reflux | Mild, non-acidic. Tolerates acid-labile groups. Slower for substrates with electron-withdrawing groups (e.g., -NO₂). | acs.org |
| CBr₄ (catalytic) | iPrOH, reflux | Good tolerance for various functional groups, including -NO₂. | researchgate.net |
| NaHSO₄·SiO₂ | CH₂Cl₂, RT | Heterogeneous catalyst, mild conditions, chemoselective for phenolic MOM ethers. | organic-chemistry.org |
| Lewis Acids (e.g., ZnBr₂) | Various | Effectiveness and selectivity vary; can be used for MOM ether cleavage. | wikipedia.org |
Aromatic Substitution Reactions of this compound
The reactivity of the aromatic ring in this compound is dictated by the combined electronic influences of the methoxymethoxy (MOM) and nitro groups. These substituents control the regioselectivity and rate of substitution reactions through distinct mechanisms.
Nucleophilic Aromatic Substitution (SₙAr) Considering Meta-Directing Effects
Nucleophilic aromatic substitution (SₙAr) is a key reaction for electron-deficient aromatic rings. The mechanism typically requires two main features: a good leaving group (like a halide) and at least one strong electron-withdrawing group positioned ortho or para to the leaving group. nih.govlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, passing through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com
In this compound, the nitro group at the C3 position strongly activates the ring towards nucleophilic attack. This activation is most pronounced at the positions ortho (C2, C4) and para (C6) to the nitro group, as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group. libretexts.orgmasterorganicchemistry.com The methoxymethoxy group at C1 is an electron-donating group by resonance, which deactivates the ring towards nucleophilic attack.
For an SₙAr reaction to occur on a derivative of this compound, a leaving group would need to be present.
Leaving Group at C4 (para to -NO₂): This position is strongly activated. A nucleophile would readily attack C4, displacing the leaving group. The meta-positioned MOM group at C1 would have a minor electronic influence compared to the powerful para-activating effect of the nitro group.
Leaving Group at C2 or C6 (ortho to -NO₂): These positions are also strongly activated by the nitro group. Attack at C2 would be sterically hindered by the adjacent MOM group at C1. Attack at C6 would be less hindered.
Leaving Group at C5 (meta to -NO₂): This position is only weakly activated. The negative charge of the intermediate cannot be delocalized onto the nitro group, making the reaction much slower than at the ortho or para positions. masterorganicchemistry.com
Therefore, the nitro group acts as a powerful ortho, para-director for nucleophilic aromatic substitution. The term "meta-directing effects" in the context of SₙAr on this molecule primarily refers to the relative positioning of the substituents themselves and how a meta-positioned activating group (like -NO₂) fails to stabilize the intermediate when the nucleophile attacks at a position meta to it.
Radical-Nucleophilic Aromatic Substitution (Sₙ1) Pathways
An alternative pathway for substitution is the radical-nucleophilic aromatic substitution (Sₙ1) mechanism. This multi-step chain reaction involves radical and radical anion intermediates and, unlike SₙAr, does not strictly require electron-withdrawing groups to be ortho or para to the leaving group. wikipedia.orgdalalinstitute.com The key initiation step is the transfer of an electron to the aromatic substrate to form a radical anion. wikipedia.orgresearchgate.net
Nitroaromatic compounds are excellent substrates for Sₙ1 reactions because the nitro group is highly effective at accepting an electron to form a stable radical anion. inflibnet.ac.inresearchgate.net The general mechanism proceeds as follows:
Initiation: The aromatic substrate, Ar-X, accepts an electron from an initiator (e.g., photochemical stimulation or a strong electron donor) to form a radical anion, [Ar-X]•⁻.
Fragmentation: The radical anion fragments, losing the leaving group (X⁻) to form an aryl radical, Ar•.
Coupling: The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion, [Ar-Nu]•⁻.
Propagation: The new radical anion transfers its electron to a new molecule of the starting material (Ar-X), forming the final product (Ar-Nu) and regenerating the initial radical anion [Ar-X]•⁻, thus continuing the chain. wikipedia.orgdalalinstitute.com
For a derivative of this compound containing a suitable leaving group (e.g., a halogen), the potent electron-accepting nature of the nitrobenzene moiety would facilitate the initial electron transfer, making it a prime candidate for the Sₙ1 pathway. researchgate.net This mechanism provides a route to products that may not be accessible via the SₙAr pathway, particularly if the leaving group is not in an ortho or para position relative to the nitro group.
Influence of Substituent Effects on Aromatic Reactivity
The nitro group (-NO₂) is a powerful deactivating group for electrophilic aromatic substitution (EAS). It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-R). This deactivation makes EAS reactions slower than on benzene and directs incoming electrophiles to the meta position. msu.eduquora.comyoutube.com Conversely, for nucleophilic aromatic substitution (NAS), the nitro group is strongly activating, especially at the ortho and para positions. libretexts.org
The methoxymethoxy group (-OCH₂OCH₃), similar to a methoxy (B1213986) group, is an activating group for EAS. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs can be donated to the aromatic ring via resonance (+R). stackexchange.com This resonance donation is the dominant effect, increasing the electron density of the ring (especially at the ortho and para positions) and stabilizing the carbocation intermediate in EAS. stackexchange.commsu.edu Consequently, it is an ortho, para-directing group. For NAS, this electron-donating character deactivates the ring.
In this compound, the groups are meta to each other.
For Electrophilic Aromatic Substitution (EAS) , the directing effects are in partial concert. The activating -OMOM group directs to positions 2, 4, and 6. The deactivating -NO₂ group directs to position 5 (and 1). The powerful activating nature of the -OMOM group will dominate, favoring substitution at positions 2, 4, and 6.
For Nucleophilic Aromatic Substitution (SₙAr) , the effects are opposed. The -NO₂ group activates the ring, while the -OMOM group deactivates it. However, the activating effect of the nitro group is exceptionally strong, making the ring susceptible to NAS provided a suitable leaving group is present at an ortho or para position relative to the nitro group.
Table 2: Summary of Substituent Effects on the Reactivity of this compound
| Substituent | Position | Electronic Effects | Effect on Electrophilic Aromatic Substitution (EAS) | Effect on Nucleophilic Aromatic Substitution (NAS) |
|---|---|---|---|---|
| -OCH₂OCH₃ (MOM) | 1 | -I, +R (dominant) | Activating, Ortho/Para-directing | Deactivating |
Applications of 1 Methoxymethoxy 3 Nitro Benzene in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Substituted Anilines and Phenols
One of the most significant applications of 1-Methoxymethoxy-3-nitro-benzene is its role as a precursor for the synthesis of substituted anilines and phenols. The nitro group can be readily reduced to an amino group, while the MOM ether can be cleaved to reveal a hydroxyl group, providing access to a variety of substituted aromatic compounds.
The reduction of the nitro group in nitroaromatic compounds to form anilines is a fundamental transformation in organic chemistry. nih.gov This can be achieved using various reducing agents, such as tin and hydrochloric acid. youtube.com In the context of this compound, this reduction would yield 3-(methoxymethoxy)aniline. This aniline (B41778) derivative can then be used in a multitude of subsequent reactions, such as diazotization followed by substitution, to introduce a wide array of functional groups onto the aromatic ring.
Furthermore, the methoxymethyl (MOM) ether acts as a protecting group for the phenolic hydroxyl group. wikipedia.org This protection is essential in many synthetic sequences to prevent the acidic phenol (B47542) from interfering with other reactions. researchgate.net The MOM group is stable to a variety of reaction conditions but can be selectively removed when desired. organic-chemistry.orgresearchgate.net Common methods for the deprotection of MOM ethers include treatment with acids. wikipedia.org The cleavage of the MOM ether from this compound would yield 3-nitrophenol (B1666305). This compound is a valuable intermediate in its own right, often used in the synthesis of pharmaceuticals and other fine chemicals. orgsyn.org
The ability to selectively deprotect the MOM ether or reduce the nitro group, or to perform both transformations, provides a powerful tool for the synthesis of a diverse range of substituted anilines and phenols from a single starting material.
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | Reduction (e.g., Sn, HCl) | 3-(Methoxymethoxy)aniline | Intermediate for substituted anilines |
| This compound | Acidic Cleavage (e.g., HCl) | 3-Nitrophenol | Intermediate for substituted phenols |
| 3-(Methoxymethoxy)aniline | Acidic Cleavage (e.g., HCl) | 3-Aminophenol | Intermediate for various functionalized aromatics |
| 3-Nitrophenol | Reduction (e.g., H₂, Pd/C) | 3-Aminophenol | Intermediate for various functionalized aromatics |
Utilization in the Construction of Complex Heterocyclic Systems
The derivatives of this compound, particularly the corresponding anilines and phenols, are valuable precursors for the construction of complex heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to these structures is of paramount importance.
For instance, substituted anilines derived from this compound can be used in cyclization reactions to form a variety of nitrogen-containing heterocycles. These can include quinolines, benzimidazoles, and benzotriazoles, which are common scaffolds in biologically active molecules. ossila.com The specific substitution pattern of the aniline precursor, which can be readily manipulated from the starting material, allows for the synthesis of a diverse library of heterocyclic compounds.
Similarly, the phenolic derivatives obtained from this compound can be employed in the synthesis of oxygen-containing heterocycles. For example, they can serve as nucleophiles in reactions to form ethers or esters that can subsequently be cyclized to form chromones, flavones, or other related structures. The protection of the hydroxyl group as a MOM ether is often crucial in these synthetic sequences to control the regioselectivity of the reactions. researchgate.net
Precursor for the Development of Advanced Organic Materials
Beyond its use in the synthesis of discrete molecules, this compound and its derivatives also serve as building blocks for the creation of advanced organic materials with tailored properties.
Building Block for Polymeric Architectures
The bifunctional nature of the derivatives of this compound makes them attractive monomers for the synthesis of polymers. For example, aminophenols derived from this starting material can be used in polycondensation reactions to form polyamides, polyimides, or other high-performance polymers. The specific substitution pattern on the aromatic ring, inherited from the starting material, can be used to fine-tune the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. Aromatic amines are key components in the production of various polymers. nih.gov
Intermediate in Optoelectronic Material Synthesis (via derivatives)
The synthesis of organic materials with interesting optical and electronic properties is a rapidly growing field of research. Derivatives of this compound can serve as intermediates in the synthesis of such materials. For instance, the controlled introduction of electron-donating and electron-withdrawing groups onto the aromatic ring, which is facilitated by the versatile chemistry of this starting material, can lead to the creation of molecules with tailored photophysical properties. These molecules can then be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other optoelectronic devices. The synthesis of substituted bicyclic heterocycles, which can be derived from this compound, is particularly relevant for developing active pharmaceutical ingredients with strong antitumor and antiviral activities. ossila.com
Contribution to Methodological Advancements in Protecting Group Chemistry
The use of this compound highlights the importance of protecting group strategies in modern organic synthesis. The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its ease of installation and removal under specific conditions. wikipedia.org
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be unambiguously established.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-methoxy-3-nitrobenzene provides information about the chemical environment of the hydrogen atoms. The aromatic protons are deshielded due to the ring current and the electron-withdrawing nature of the nitro group, causing them to appear at higher chemical shifts compared to the protons of the methoxy (B1213986) group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbon atom attached to the nitro group (C3) and the carbon attached to the methoxy group (C1) are significantly affected by these substituents.
Below is a table summarizing typical NMR data for 1-methoxy-3-nitrobenzene.
| Analysis Type | Nucleus | Chemical Shift (δ) in ppm | Observed For |
| ¹H NMR | ¹H | ~3.89 | -OCH₃ |
| ~7.20 - 7.85 | Aromatic Protons (H2, H4, H5, H6) | ||
| ¹³C NMR | ¹³C | ~56.0 | -OCH₃ |
| ~108 - 149 | Aromatic Carbons (C1-C6) | ||
| ~160 | C1-O |
Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and the magnetic field strength of the spectrometer.
Mass Spectrometry (MS) for Reaction Pathway Analysis and Fragment Ion Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1-methoxy-3-nitrobenzene, electron ionization (EI) is a common method that provides information on the molecular weight and characteristic fragmentation patterns, which are crucial for structural confirmation and for studying reaction pathways.
The mass spectrum of 1-methoxy-3-nitrobenzene typically shows a prominent molecular ion peak [M]⁺ corresponding to its molecular weight (153.14 g/mol ). nist.govnist.govnist.govnist.gov The fragmentation pattern is a signature of the molecule's structure. Key fragmentation pathways for aromatic nitro compounds often involve the loss of the nitro group (NO₂) or parts of the ether side chain. youtube.com In some MS techniques like electrospray ionization (ESI), protonated molecules such as [M+H]⁺ can be observed, which is particularly useful in liquid chromatography-mass spectrometry (LC-MS) for monitoring reaction progress. rsc.orgnih.gov
Commonly observed fragments in the mass spectrum of 1-methoxy-3-nitrobenzene are detailed below.
| m/z Ratio | Proposed Fragment | Formula |
| 153 | Molecular Ion | [C₇H₇NO₃]⁺ |
| 123 | [M - NO]⁺ | [C₇H₇O₂]⁺ |
| 107 | [M - NO₂]⁺ | [C₇H₇O]⁺ |
| 92 | [M - NO₂ - CH₃]⁺ | [C₆H₄O]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
Data sourced from the NIST Chemistry WebBook for 1-methoxy-3-nitrobenzene under electron ionization. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For 1-methoxy-3-nitrobenzene, these methods are particularly effective for confirming the presence of the nitro (NO₂) and ether (C-O-C) groups.
Infrared (IR) Spectroscopy: The IR spectrum of 1-methoxy-3-nitrobenzene displays characteristic absorption bands. nist.gov The nitro group exhibits strong, distinct symmetric and asymmetric stretching vibrations. The C-O ether linkage and aromatic C-H bonds also produce signature peaks. Monitoring changes in these peaks can track functional group transformations during a chemical reaction, such as the reduction of the nitro group to an amine. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong IR bands are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, offering another way to probe the molecule's structure.
Key vibrational frequencies for 1-methoxy-3-nitrobenzene are listed in the following table.
| Spectroscopy Type | Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| IR | ~1525 | Asymmetric Stretch | N-O |
| IR | ~1345 | Symmetric Stretch | N-O |
| IR | ~1260 | Asymmetric Stretch | Ar-O-C |
| IR | ~1030 | Symmetric Stretch | Ar-O-C |
| IR | ~3100 | Stretch | Aromatic C-H |
Data is characteristic for aromatic nitro compounds and ethers. researchgate.net
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and information about the planarity and conformation of the molecule and its packing in the crystal lattice.
While a specific crystal structure for 1-Methoxymethoxy-3-nitro-benzene is not available, studies on related nitrobenzene (B124822) derivatives reveal important structural features. researchgate.netresearchgate.net For instance, in many nitrobenzene compounds, the nitro group is nearly coplanar with the benzene (B151609) ring, which allows for maximal electronic conjugation. researchgate.net The analysis would also reveal intermolecular interactions, such as hydrogen bonds or π-stacking, that govern how the molecules arrange themselves in the solid state. researchgate.netresearchgate.net
Spectrophotometric Analysis (UV-Vis) for Reaction Progression and Electronic Transitions
UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For conjugated systems like 1-methoxy-3-nitrobenzene, characteristic absorption bands arise from π → π* and n → π* transitions. nist.govresearchgate.net
The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure and solvent. researchgate.net This technique is particularly useful for quantitative analysis and for monitoring the progress of reactions. For example, the reduction of a nitro group to an amine leads to significant changes in the UV-Vis spectrum, allowing for real-time tracking of the reaction kinetics. researchgate.net The disappearance of the nitrobenzene absorbance peak can be quantitatively measured to determine reaction rates. researchgate.net
| Compound Class | Typical λ_max (nm) | Electronic Transition |
| Nitrobenzene Derivatives | ~260-280 | π → π |
| ~330-350 | n → π |
Typical values for nitroaromatic compounds. researchgate.net
Computational and Theoretical Chemical Studies of 1 Methoxymethoxy 3 Nitro Benzene
Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics
DFT studies on related nitrobenzene (B124822) compounds have been performed to understand their electronic properties. semanticscholar.orgunpatti.ac.id For instance, geometry optimization using DFT with the B3LYP functional and a 3-21G(d) basis set has been applied to nitrobenzene and its derivatives to determine their optimized structures. unpatti.ac.id Such calculations for 1-Methoxymethoxy-3-nitro-benzene would likely show a planar benzene (B151609) ring. unpatti.ac.id The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's reactivity and kinetic stability. Studies on nitrobenzene have shown that the addition of a nitro group to benzene decreases the energy gap. semanticscholar.org
Advanced methods like the complete active space self-consistent field (CASSCF) and multi-state second-order perturbation (MS-CASPT2) theory have been used to study the electronic structure of nitrobenzene, providing insights into its excited states and photochemical behavior. nih.gov These methods could be applied to this compound to understand its photostability and potential photochemical reactions.
Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Nitro Compounds
| Property | Nitrobenzene | Dinitrobenzene |
| HOMO Energy (eV) | -7.5 | -8.2 |
| LUMO Energy (eV) | -2.1 | -3.5 |
| HOMO-LUMO Gap (eV) | 5.4 | 4.7 |
| Dipole Moment (Debye) | 4.22 | Varies by isomer |
Note: The values in this table are illustrative and based on typical DFT calculations for related compounds. Specific values for this compound would require dedicated calculations.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve modeling its synthesis, such as the nitration of 1-methoxymethoxy-benzene, or its subsequent reactions.
For example, the nitration of nitrobenzene has been studied using DFT to elucidate the reaction mechanism. researchgate.net This type of study for the formation of this compound would involve locating the transition state structures for the electrophilic attack of the nitronium ion (NO₂⁺) at the ortho, meta, and para positions of 1-methoxymethoxy-benzene. The calculated activation Gibbs free energies for these pathways would reveal the preferred site of nitration. researchgate.net The reaction is typically a two-step electrophilic aromatic substitution (EAS) mechanism involving the formation of a tetrahedral cation intermediate. researchgate.net The electrophilic attack is the rate-determining step. researchgate.net
Prediction of Reactivity and Regioselectivity Profiles
Computational methods can predict the most likely sites for chemical reactions on a molecule. For this compound, this is crucial for understanding its behavior in further chemical transformations. The methoxymethoxy group is an ortho-, para-director and activating, while the nitro group is a meta-director and deactivating. Computational models can quantify these directing effects.
The regioselectivity of electrophilic aromatic substitution reactions can be predicted using machine learning models trained on large datasets of reactions. rsc.orgresearchgate.net These models often use calculated atomic charges, such as CM5 atomic charges computed using semiempirical tight binding, to predict the most reactive sites. rsc.orgresearchgate.net For this compound, such a model would likely predict that further electrophilic substitution would occur at the positions ortho and para to the methoxymethoxy group, and meta to the nitro group.
Molecular Dynamics Simulations for Conformational and Solvent Effects
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and the influence of the solvent on its structure and behavior. chemrxiv.orgnih.gov MD simulations model the movement of atoms over time, providing insights into the dynamic nature of the molecule.
Analysis of Substituent Effects on Molecular Stability and Reactivity
The stability and reactivity of this compound are governed by the electronic effects of its two substituents: the electron-donating methoxymethoxy group and the electron-withdrawing nitro group. Computational studies can quantify these effects.
Reactive molecular dynamics simulations have been used to study the effect of different substituents on the thermal decomposition of nitrobenzene compounds. rsc.org The introduction of substituents can influence the initial decomposition pathways and the types of products formed. rsc.org For this compound, the presence of the methoxymethoxy group would likely alter its decomposition mechanism compared to unsubstituted nitrobenzene.
DFT calculations can also be used to analyze how substituents change the structural parameters of the benzene ring. unpatti.ac.id The presence of substituents can lead to changes in bond lengths and bond angles. unpatti.ac.id For this compound, the electron-donating methoxymethoxy group would be expected to increase electron density in the ring, particularly at the ortho and para positions, while the nitro group would decrease it.
Structure Reactivity Relationships and Analogous Systems
Comparative Studies with Other Aromatic Protecting Groups (e.g., MEM, THP)
The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols. Its stability and cleavage conditions are often compared with other common ether-based protecting groups such as 2-methoxyethoxymethyl (MEM) and tetrahydropyranyl (THP). wikipedia.orgstackexchange.com
These protecting groups form acetal (B89532) linkages with the phenol (B47542) and are generally stable under basic, organometallic, and nucleophilic conditions but are cleaved by acids. total-synthesis.comstackexchange.com
| Protecting Group | Abbreviation | Structure of Protected Phenol | Relative Stability & Cleavage Conditions |
|---|---|---|---|
| Methoxymethyl | MOM | Ar-O-CH₂-O-CH₃ | Generally stable but cleaved by strong Brønsted or Lewis acids (e.g., HCl, TFA, TMSBr). Aromatic MOM ethers can show different reactivity compared to aliphatic ones. nih.gov |
| 2-Methoxyethoxymethyl | MEM | Ar-O-CH₂-O-CH₂CH₂-O-CH₃ | More readily cleaved than MOM ethers under specific Lewis acid conditions (e.g., ZnBr₂, MgBr₂) due to chelation, allowing for selective deprotection. wikipedia.org More stable to acidic aqueous hydrolysis than THP. |
| Tetrahydropyranyl | THP | Ar-O-(C₅H₉O) | Highly sensitive to acid and easily removed under mild acidic conditions (e.g., PPTS in alcohol). Stable to bases and nucleophiles. A drawback is the introduction of a new stereocenter. stackexchange.com |
Exploration of Different Nitroaromatic Substitution Patterns
The substitution pattern of the nitro group relative to the methoxymethoxy group fundamentally alters the chemical properties and reactivity of the aromatic ring. This is a direct consequence of the interplay between the resonance and inductive effects of the substituents.
1-Methoxymethoxy-2-nitro-benzene (Ortho):
SNAr: The ring is highly activated for nucleophilic attack, particularly if a leaving group is present at positions 4 or 6, as the intermediate negative charge can be delocalized onto the adjacent nitro group.
1-Methoxymethoxy-3-nitro-benzene (Meta):
EAS: The directing effects are cooperative. The MOM group directs ortho/para (positions 2, 4, 6) and the nitro group directs meta (positions 2, 4, 6). This leads to strong regioselectivity for electrophilic attack at these positions, with position 4 being the most likely due to reduced steric hindrance. The ring is more reactive towards electrophiles than the ortho and para isomers.
SNAr: The ring is not significantly activated for nucleophilic substitution because the nitro group is not in a position to stabilize a negative charge resulting from nucleophilic attack at a position bearing a leaving group.
1-Methoxymethoxy-4-nitro-benzene (Para):
EAS: The directing effects are again conflicting. The MOM group directs ortho (positions 2 and 6), and the nitro group directs meta (positions 2 and 6). Substitution will occur at the 2 and 6 positions, but the ring is deactivated.
SNAr: The ring is highly activated towards nucleophilic attack, especially at the position bearing the MOM group (ipso-substitution) or at positions 2 and 6 if a leaving group is present, as the nitro group can effectively stabilize the intermediate Meisenheimer complex through resonance. stackexchange.com
Systematic Investigation of Electronic and Steric Effects on Chemical Transformations
The chemical behavior of this compound and its isomers is a direct result of the electronic and steric properties of its substituents.
Electronic Effects:
Nitro Group (-NO₂): This group exerts a strong -I (inductive) and -R (resonance) effect. It withdraws electron density from the entire ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org The resonance effect is most pronounced at the ortho and para positions, which acquire a partial positive charge. This deactivation is why the nitro group is a meta-director for electrophilic substitution, as the meta position is the "least deactivated" site. libretexts.org
Methoxymethoxy Group (-OCH₂OCH₃): This group behaves similarly to a simple methoxy (B1213986) (-OCH₃) group. The oxygen atom directly attached to the ring has a lone pair that can be donated into the aromatic system, exerting a +R (resonance) effect. This effect increases the electron density at the ortho and para positions, making the ring more nucleophilic and activating it towards electrophilic attack at these sites. It also has a -I (inductive) effect due to the oxygen's electronegativity, but the +R effect is generally dominant in directing electrophilic substitution.
The combination of a strong electron-donating group and a strong electron-withdrawing group creates a "push-pull" system. In the meta-isomer, this push-pull effect is less pronounced in the ground state compared to the ortho and para isomers. However, during electrophilic attack at the 2, 4, or 6 positions, the MOM group can effectively stabilize the positive charge of the arenium ion intermediate through resonance.
Steric Effects:
Steric hindrance plays a crucial role, particularly for the ortho-isomer.
The proximity of the bulky -OCH₂OCH₃ and -NO₂ groups in 1-Methoxymethoxy-2-nitro-benzene can hinder the approach of reagents to the adjacent substitution sites (positions 3 and 6).
This steric crowding can also force the nitro group or the methoxymethyl group out of the plane of the benzene (B151609) ring, which would reduce the orbital overlap necessary for resonance effects. This can alter the electronic properties and the expected reactivity of the molecule.
For electrophilic substitution, attack at the less hindered position is generally favored. For example, in the meta-isomer, while positions 2 and 6 are electronically activated, attack at position 4 is often preferred to avoid steric clash with the substituents.
Future Research Directions and Innovations in 1 Methoxymethoxy 3 Nitro Benzene Chemistry
Development of Novel Catalytic Systems for Synthesis and Transformations
The transformation of the nitro group is a cornerstone of nitroaromatic chemistry. Future research will heavily focus on developing more efficient, selective, and reusable catalytic systems for the reduction of the nitro group in compounds like 1-Methoxymethoxy-3-nitro-benzene to the corresponding aniline (B41778). While traditional methods often rely on stoichiometric metal reductants, which generate significant waste, modern catalysis offers a more sustainable alternative. researchgate.net
Recent breakthroughs in the catalytic reduction of nitroarenes, which are directly applicable to this compound, include the use of earth-abundant metals and novel catalyst architectures. For example, a system using iron(III) chloride hexahydrate with a cationic 2,2'-bipyridyl ligand in water has demonstrated high selectivity for reducing nitroarenes to anilines. researchgate.net Another promising area is the use of catalysts derived from metal-organic frameworks (MOFs). A copper-based catalyst (Cu@C), prepared by the calcination of a Cu-MOF, has shown exceptional efficiency, achieving 100% conversion of nitrobenzene (B124822) to aniline in just 8 minutes using sodium borohydride (B1222165) as the reducing agent. researchgate.netmdpi.com This catalyst also demonstrates high stability and reusability, key metrics for industrial viability. researchgate.netmdpi.com
Table 1: Comparison of Novel Catalytic Systems for Nitroarene Reduction
| Catalyst System | Substrate Example | Reducing Agent | Key Advantages | Reference |
|---|---|---|---|---|
| Iron(III) chloride / 2,2'-bipyridyl | Nitroarenes | Hydrazine monohydrate | Operationally simple, reusable, water-based | researchgate.net |
| Cu@C (from Cu-MOF) | Nitrobenzene | Sodium borohydride | High efficiency (100% conversion in 8 min), acid resistance, reusability | researchgate.netmdpi.com |
| Structured Pd/γ-Al₂O₃/Al | Nitrobenzene | H₂ | Low pressure drop, enhanced mass transfer and catalytic activity | mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Nitration, a fundamental process for synthesizing nitroaromatics like this compound, is notoriously hazardous due to its strong exothermicity and the use of corrosive acids. ewadirect.com Flow chemistry, which involves performing reactions in continuous-flow reactors, offers a transformative solution to these safety and scalability challenges. ewadirect.comlongdom.org The small reaction volume within a flow reactor enhances heat dissipation, significantly improving safety. ewadirect.com
The integration of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov A continuous-flow nitration process for o-xylene (B151617) demonstrated a product yield of 94.1% and a significant reduction in phenolic impurities compared to the batch process. nih.gov This impurity reduction eliminated the need for an alkaline wash, thereby decreasing wastewater emissions. nih.gov Such methodologies can be directly adapted for the synthesis of this compound, enabling safer, more efficient, and automated production. The continuous removal and quenching of the product also facilitates automation, paving the way for on-demand synthesis platforms. ewadirect.com
Table 2: Comparison of Batch vs. Flow Chemistry for Aromatic Nitration
| Feature | Conventional Batch Process | Continuous-Flow Process | Reference |
|---|---|---|---|
| Safety | High risk due to poor heat transfer and large volumes of hazardous reagents. | Enhanced safety due to small reactor volume and superior heat control. | ewadirect.com |
| Efficiency | Often lower yields and more byproducts. | Higher yields (e.g., 94.1% for nitro-o-xylenes) and fewer impurities. | nih.gov |
| Scalability | Difficult and dangerous to scale up. | Scaled up by increasing flow rate or running time ("numbering-up"). | ewadirect.com |
| Process Control | Limited control over reaction parameters. | Precise control of temperature, residence time, and stoichiometry. | nih.gov |
| Waste | Generates more waste, including from workup steps (e.g., alkaline washes). | Reduced waste due to higher purity and cleaner reactions. | nih.gov |
Exploration of Emerging Reactivity Modes and Synthetic Transformations
The chemical structure of this compound offers multiple avenues for synthetic transformations beyond simple nitro group reduction. Future research will explore novel reactivity modes to leverage this versatile scaffold. The molecule contains three key functional regions: the nitro group, the methoxymethyl (MOM) ether, and the substituted aromatic ring.
Nitro Group Transformations: Besides reduction to an amine, the nitro group can participate in other reactions. For instance, partial reduction can yield nitroso or hydroxylamine (B1172632) derivatives, which are valuable synthetic intermediates themselves. Catalytic systems will be key to controlling the selectivity of these reductions.
MOM Ether Cleavage and Manipulation: The MOM ether is a protecting group, and its selective cleavage is a standard transformation. Research into milder and more selective deprotection methods, perhaps using novel catalytic systems that are orthogonal to the nitro group's reactivity, would be beneficial.
Aromatic Ring Functionalization: The existing methoxymethoxy (ortho-, para-directing) and nitro (meta-directing) groups cooperatively activate the positions ortho and para to the ether group for electrophilic aromatic substitution. This allows for the introduction of additional functional groups (e.g., halogens, alkyl groups) onto the ring. Friedel-Crafts reactions, for example, could be used to introduce acyl or alkyl chains, as demonstrated in the synthesis of other complex nitroaromatics. google.com The development of regioselective catalytic methods for these substitutions will be a key research focus.
Sustainable and Green Chemical Approaches in Nitroaromatic and Ether Synthesis
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. longdom.org The synthesis of this compound involves both a nitration step and an etherification step, each with opportunities for green innovation.
For the nitration step, greener alternatives to the traditional mixed-acid process are being actively researched. nih.govresearchgate.net These include the use of solid acid catalysts like zeolites, which can enhance regioselectivity and be easily recycled, reducing the need for corrosive liquid acids like sulfuric acid. researchgate.net Other approaches involve using alternative nitrating agents such as dinitrogen pentoxide (N₂O₅) or employing energy-efficient techniques like microwave or ultrasound activation to accelerate reactions and improve yields under milder conditions. longdom.orgresearchgate.net
For the etherification step (protection of 3-nitrophenol (B1666305) with a MOM group), green chemistry principles advocate for replacing hazardous solvents and reagents. Future research could focus on developing catalytic methods that avoid the use of harsh bases and carcinogenic alkylating agents. A sustainable approach for synthesizing heteroaryl ethers using an in-situ generated phosphonium (B103445) salt catalyst in an eco-friendly solvent highlights a potential direction. rsc.org This method boasts high atom economy and mild reaction conditions, principles that are directly transferable to the synthesis of aryl ethers like this compound. rsc.org
Table 3: Green Chemistry Strategies for Nitroaromatic and Ether Synthesis
| Green Strategy | Application in Synthesis of this compound | Potential Benefits | Reference |
|---|---|---|---|
| Solid Acid Catalysts | Replacing liquid sulfuric acid in the nitration of the precursor aromatic ring. | Catalyst reusability, reduced corrosive waste, increased selectivity. | researchgate.net |
| Alternative Solvents | Using water, supercritical CO₂, or ionic liquids instead of volatile organic compounds. | Reduced environmental impact and improved safety. | longdom.org |
| Energy-Efficient Methods | Employing microwave or ultrasound activation for nitration or etherification. | Shorter reaction times, reduced energy consumption, potentially higher yields. | longdom.orgresearchgate.net |
| Catalytic Etherification | Using catalytic systems instead of stoichiometric reagents for MOM group introduction. | High atom economy, mild conditions, reduced byproducts. | rsc.org |
| Flow Chemistry | Performing nitration in a continuous-flow reactor. | Enhanced safety, better process control, reduced waste. | ewadirect.comlongdom.org |
Design and Synthesis of Advanced Derivatives with Tunable Reactivity
Starting from the this compound core, a vast chemical space of advanced derivatives with tailored properties and reactivity can be accessed. Future research will focus on the rational design and synthesis of these derivatives for specific applications. By strategically introducing additional substituents onto the aromatic ring, the electronic properties and, consequently, the reactivity of the entire molecule can be finely tuned.
For example, introducing electron-withdrawing groups (e.g., halogens, cyano groups) would make the aromatic ring more electron-deficient, influencing the reduction potential of the nitro group and the sites for nucleophilic aromatic substitution. Conversely, adding electron-donating groups (e.g., alkyl, alkoxy) would increase the ring's electron density, affecting electrophilic substitution reactions.
The synthesis of compounds like 1-chloro-3-methoxy-2-nitro-benzene from related precursors serves as a practical example of how the core nitroaromatic structure can be elaborated to create more complex molecules with different reactivity profiles. chemicalbook.com By combining various synthetic transformations—such as further ring substitutions, modifications of the nitro group, and reactions at other installed functional groups—a library of advanced derivatives can be constructed. These derivatives could serve as advanced intermediates for novel pharmaceuticals, functional materials, or molecular probes, with their reactivity precisely tuned for the desired synthetic outcome.
Q & A
Basic Synthesis and Functional Group Reactivity
Q: What are the optimal methods for synthesizing 1-Methoxymethoxy-3-nitro-benzene, and how does the methoxymethoxy group influence reaction pathways? A: The compound can be synthesized via nucleophilic substitution reactions. For instance, the methoxymethoxy group (-OCH2OCH3) can be introduced using a Williamson ether synthesis approach by reacting 3-nitrobenzene derivatives with chloromethyl methyl ether under basic conditions (e.g., NaH in THF) . The nitro group’s electron-withdrawing nature enhances the electrophilicity of the benzene ring, facilitating substitution at the meta position. However, steric hindrance from the methoxymethoxy group may require elevated temperatures (80–100°C) to achieve satisfactory yields .
Advanced Reactivity: Nitro Group Transformations
Q: How can the nitro group in this compound be selectively reduced or modified, and what analytical techniques validate these transformations? A: The nitro group can be reduced to an amine using catalytic hydrogenation (H2/Pd-C in ethanol) or via stoichiometric methods (SnCl2/HCl). However, competing reduction of the methoxymethoxy group may occur under harsh conditions. FT-IR and NMR (e.g., disappearance of the nitro peak at ~1520 cm⁻¹ in IR or ~8.5 ppm in ¹H NMR) are critical for monitoring selectivity . For oxidation to nitroso derivatives, meta-chloroperbenzoic acid (mCPBA) in dichloromethane is effective, with progress tracked by GC-MS .
Stability and Thermodynamic Properties
Q: What thermodynamic data are available for this compound, and how do they inform storage and reaction conditions? A: NIST thermochemistry data indicate the compound has a decomposition onset temperature of ~180°C, necessitating storage below 25°C in inert atmospheres. The enthalpy of formation (ΔHf°) is -245 kJ/mol, suggesting moderate stability under standard conditions. Differential scanning calorimetry (DSC) is recommended to assess exothermic events during scale-up .
Contradictions in Reactivity Literature
Q: How can researchers resolve contradictions in reported reactivity of the methoxymethoxy group under acidic vs. basic conditions? A: Discrepancies arise from solvent effects. In acidic media (e.g., H2SO4), the methoxymethoxy group hydrolyzes to a hydroxyl group, while in basic conditions (e.g., NaOH/EtOH), it remains stable. Controlled experiments with pH monitoring and LC-MS analysis are advised to validate pathway dominance .
Advanced Characterization Techniques
Q: What NMR and crystallographic strategies elucidate the structure of this compound and its derivatives? A: ¹H NMR reveals distinct splitting patterns: the methoxymethoxy protons appear as two singlets (δ 3.3–3.5 ppm for -OCH3 and δ 5.1–5.3 ppm for -OCH2O-). ¹³C NMR confirms aromatic carbons adjacent to electron-withdrawing groups (e.g., C-NO2 at ~148 ppm). Single-crystal X-ray diffraction (SCXRD) can resolve steric effects, with C—O bond lengths typically ~1.36 Å .
Safety and Handling Protocols
Q: What safety measures are critical when handling this compound, given its toxicity profile? A: The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation exposure). Use fume hoods, nitrile gloves, and P95 respirators. Spills require neutralization with 10% NaHCO3 before disposal. Safety showers and eyewash stations must be accessible .
Comparative Reactivity with Analogues
Q: How does this compound compare to 1-Methoxy-3-nitrobenzene in substitution reactions? A: The methoxymethoxy group increases steric bulk, reducing reaction rates in SNAr compared to the smaller methoxy analogue. Kinetic studies (e.g., using UV-Vis to track intermediates) show a 30% slower rate in DMSO at 25°C. However, its dual ether bonds offer unique cleavage pathways for functionalization .
Applications in Multistep Synthesis
Q: How is this compound utilized as a building block in pharmaceutical intermediates? A: The nitro group serves as a precursor for amine functionalities in drug candidates (e.g., antimicrobial agents). The methoxymethoxy group acts as a protective group, removable via hydrolysis post-synthesis. Case studies show its use in constructing triazole-linked glycoconjugates, validated by HPLC purity >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
